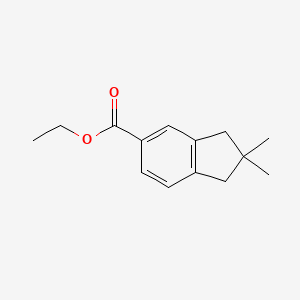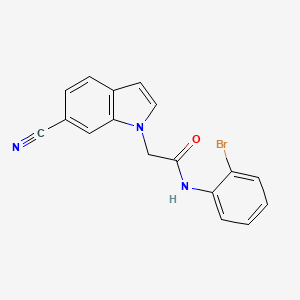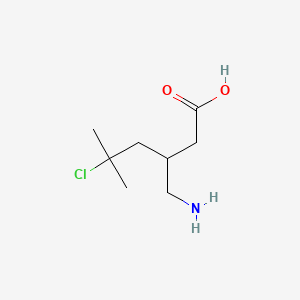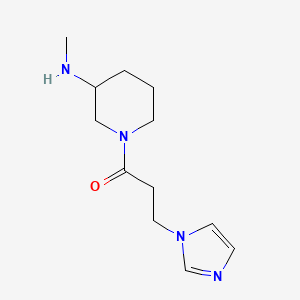
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one is a synthetic organic compound that features both an imidazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Linking the Two Rings: The final step would involve coupling the imidazole and piperidine rings through a propanone linker, possibly using reagents like alkyl halides and bases.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methylamino group or the piperidine ring.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: Both the imidazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted imidazole or piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Imidazol-1-yl)-3-(methylamino)propan-2-one
- 3-(1H-Imidazol-1-yl)-1-(piperidin-1-yl)propan-1-one
Uniqueness
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one is unique due to the combination of the imidazole and piperidine rings, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-1-[3-(methylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H20N4O/c1-13-11-3-2-6-16(9-11)12(17)4-7-15-8-5-14-10-15/h5,8,10-11,13H,2-4,6-7,9H2,1H3 |
Clave InChI |
XBNCDDJYFULMHR-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCN(C1)C(=O)CCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


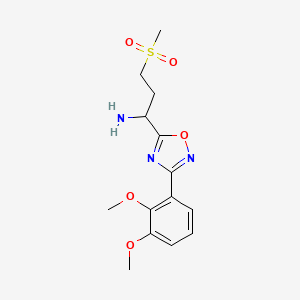
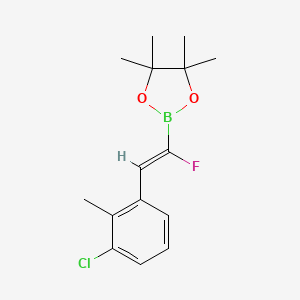

![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
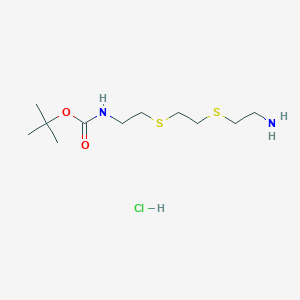

![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
